4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of piperazine and cyclohexane, characterized by the presence of a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement of raw materials . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with reagents like alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, NaBH4 for reduction, and alkyl halides for substitution . The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide
Uniqueness
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a carboxylic acid group and the cyclohexane ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24N2O2/c1-12(2)3-5-13(6-4-12,11(16)17)15-9-7-14-8-10-15/h14H,3-10H2,1-2H3,(H,16,17) |
InChI Key |
NQCPRZDAWYIXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)N2CCNCC2)C |
Origin of Product |
United States |
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